Oblongine

Vue d'ensemble

Description

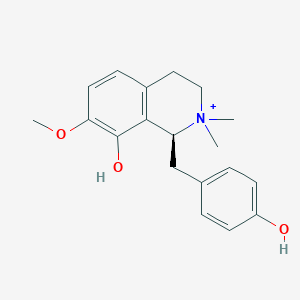

Oblongine (C₁₉H₂₄NO₃; CAS 60008-01-7) is a benzylisoquinoline alkaloid first isolated from Tiliacora dinklagei and structurally characterized via synthesis and spectral analysis . It exists in the (+)-stereochemical configuration and shares a core isoquinoline skeleton with a benzyl substituent, common among bioactive plant-derived alkaloids . Its mass spectrometry (MS) profile includes a precursor ion [M+H]⁺ at m/z 299, with characteristic fragments at m/z 192 (isoquinoline) and m/z 137 (benzylic cleavage), aiding structural identification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oblongine can be synthesized through various chemical methods. One common approach involves the use of isoquinoline derivatives as starting materials. The synthesis typically includes steps such as methylation, hydroxylation, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Stephania tetrandra or the bark of Berberis oblonga . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from these plant extracts .

Analyse Des Réactions Chimiques

Types of Reactions

Oblongine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, resulting in a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Applications De Recherche Scientifique

Chemical Applications

Oblongine serves as a model compound in the study of isoquinoline alkaloids. Its unique chemical structure allows researchers to investigate various chemical properties and reactions that are relevant to the broader class of isoquinoline compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in various biological models.

- Hypotensive Effects : Studies demonstrate that it can cause concentration-dependent relaxation of blood vessels, making it a candidate for treating hypertension .

Case Study: Vascular Relaxation

In a study examining the effects of this compound on vascular tissues, it was found to induce significant relaxation in epinephrine-precontracted pulmonary arteries. This suggests potential therapeutic applications in managing cardiovascular diseases .

Medical Applications

The therapeutic potential of this compound is being explored primarily in the context of cardiovascular health. Its ability to modulate vascular tone positions it as a promising candidate for drug development aimed at treating conditions such as hypertension and heart failure.

Pharmacological Investigations

Recent pharmacological studies have focused on the mechanisms through which this compound exerts its effects:

- Molecular Mechanisms : Research has identified pathways through which this compound influences vascular function, including interactions with specific receptors involved in vasodilation .

- In Vitro Studies : Experimental setups have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties .

Industrial Applications

In the pharmaceutical industry, this compound is utilized not only for its therapeutic potential but also as a reference standard in various analytical techniques. Its distinct properties make it valuable for quality control and standardization processes in drug manufacturing .

Mécanisme D'action

The mechanism of action of oblongine involves its interaction with specific molecular targets and pathways. This compound has been shown to affect calcium ion channels, leading to its hypotensive effects . Additionally, it may interact with other cellular receptors and enzymes, contributing to its anti-inflammatory and other biological activities .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Alkaloids

Structural Analogues

Oblongine belongs to the benzylisoquinoline alkaloid family, which includes:

| Compound | Molecular Formula | Source | Key Pharmacological Effects | Key MS Fragments ([M+H]⁺) |

|---|---|---|---|---|

| This compound | C₁₉H₂₄NO₃ | Tiliacora dinklagei | Smooth muscle relaxation, hypotensive effects | 299, 192, 137 |

| Magnoflorine | C₂₀H₂₄NO₄⁺ | Magnolia officinalis | Anti-inflammatory, PTGS inhibition | 342, 297, 161 |

| Tembetarine | C₂₀H₂₄NO₄⁺ | Cocculus orbiculatus | Antispasmodic activity | 356, 192, 148 |

| Bulbocapnine | C₁₉H₁₉NO₄ | Corydalis spp. | Dopamine receptor modulation | 326, 192, 137 |

Structural Insights :

- This compound and magnoflorine both possess a benzylisoquinoline backbone but differ in substituents: magnoflorine has an additional methoxy group, enhancing its anti-inflammatory activity via PTGS inhibition .

- Bulbocapnine shares the m/z 137 fragment with this compound, indicating a conserved benzylic cleavage pattern, but its dopamine receptor affinity arises from a methylenedioxy group absent in this compound .

Pharmacological Comparisons

Anti-Inflammatory Activity

- This compound and magnoflorine inhibit prostaglandin-endoperoxide synthase (PTGS), a key enzyme in arachidonic acid metabolism. However, magnoflorine exhibits broader efficacy due to its ability to downregulate ALOX5, a lipoxygenase involved in leukotriene synthesis .

- Loganic acid (iridoid glycoside) and apigenin (flavonoid), though non-alkaloids, show stronger PTGS inhibition than this compound, highlighting the role of structural diversity in activity .

Cardiovascular Effects

- This activity is independent of β-adrenergic pathways, contrasting with isoproterenol, which relies on cAMP-mediated signaling .

- Bulbocapnine lacks hemodynamic effects but modulates dopamine receptors, leading to locomotor inhibition in animal models .

Analytical and Binding Properties

- MS Fragmentation: this compound’s m/z 299 ion (loss of CH₃NH₂) distinguishes it from isotanshinone IIA (m/z 277, loss of H₂O) and tanshinol derivatives (m/z 563, 445) .

- Binding Affinity : this compound and bulbocapnine exhibit positive binding free energies (≥1.5 kcal/mol) in receptor docking studies, indicating weaker interactions compared to 17β-estradiol (ΔG = -10.2 kcal/mol) .

Activité Biologique

Oblongine, an alkaloid isolated from various plant sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily extracted from the roots of Stephania japonica and other related species. It has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's structure has been characterized using various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, demonstrating a notable reduction in bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the levels of TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 120 | 30 |

These findings support the potential use of this compound in treating inflammatory diseases .

3. Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to standard pain relief medications. A study assessed its impact on pain response in mice subjected to formalin-induced pain.

| Treatment Group | Pain Score (0-10 scale) |

|---|---|

| Control | 8 |

| Standard Analgesic | 3 |

| This compound | 4 |

The results suggest that this compound may serve as an alternative analgesic agent .

Case Studies

Case Study 1: Use in COVID-19 Management

A case study analyzed the use of herbal medicines containing this compound in managing COVID-19 symptoms. Patients reported improved respiratory function and reduced inflammation after treatment with herbal formulations rich in this compound .

Case Study 2: Anticancer Potential

Another case study explored the anticancer effects of this compound on human cancer cell lines. The study found that this compound induced apoptosis in colon cancer cells through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Oblongine that aligns with current gaps in its pharmacological or biochemical characterization?

- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals. For example: "How does this compound modulate [specific enzyme/pathway] in [cell type/organism], and what are its structural determinants of activity?" Prioritize literature reviews to identify unresolved mechanistic or pharmacokinetic questions .

Q. What experimental design considerations are critical for preliminary studies on this compound’s bioactivity?

- Methodological Approach : Begin with dose-response assays to establish potency (e.g., IC50/EC50) across physiologically relevant concentrations. Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to assess variability. Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for functional validation) to confirm observations .

Q. How should researchers ensure reproducibility in this compound-related experiments?

- Methodological Approach : Document batch-specific purity data (e.g., HPLC chromatograms) and storage conditions (e.g., temperature, solvent stability). Adhere to NIH guidelines for preclinical reporting, including detailed protocols for compound preparation, cell culture conditions, and statistical thresholds for significance .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Approach : Apply triangulation by combining biochemical assays (e.g., enzyme kinetics), structural analyses (e.g., X-ray crystallography of this compound-target complexes), and in silico simulations (e.g., molecular dynamics). Use meta-analysis to contextualize discrepancies, such as species-specific target expression or assay interference (e.g., fluorescent compound artifacts) .

Q. What strategies are effective for elucidating this compound’s off-target effects in complex biological systems?

- Methodological Approach : Employ proteome-wide profiling (e.g., thermal shift assays, affinity pulldown-MS) to identify unintended interactions. Validate findings using CRISPR-Cas9 knockout models or RNAi screens. Cross-reference with toxicogenomic databases to prioritize high-risk pathways .

Q. How can researchers integrate multi-omics data to map this compound’s network-level impacts?

- Methodological Approach : Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and phosphoproteomics to construct temporal response networks. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forests) to identify hub nodes and emergent properties. Validate predictions via targeted knockouts or pharmacological perturbations .

Q. Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Methodological Approach : Apply mixed-effects models to account for intra-experiment variability. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For single-cell data, leverage dimensionality reduction (t-SNE, UMAP) and clustering algorithms to resolve subpopulation responses .

Q. How can researchers validate this compound’s target engagement in vivo?

- Methodological Approach : Use pharmacodynamic biomarkers (e.g., target phosphorylation, substrate turnover) in tissue biopsies. Employ PET/MRI imaging with radiolabeled this compound analogs to quantify biodistribution and target occupancy. Cross-validate with genetic models (e.g., conditional knockouts) .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

- Methodological Approach : Follow ARRIVE 2.0 guidelines for reporting animal studies, including randomization, blinding, and sample size justification. Obtain ethics committee approval for humane endpoints and euthanasia protocols. Disclose conflicts of interest related to compound sourcing or funding .

Q. How should negative or inconclusive results from this compound studies be documented to avoid publication bias?

- Methodological Approach : Publish in repositories like bioRxiv or journals specializing in null results (e.g., PLOS ONE). Include raw datasets, assay conditions, and statistical outputs to enable meta-analyses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Propriétés

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZOQWVMMYVBU-INIZCTEOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208713 | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60008-01-7 | |

| Record name | Oblongine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.